1,4-DI(Cyanoacetyl)benzene
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Overview
Description
1,4-DI(Cyanoacetyl)benzene, also known as 3,3’-(1,4-phenylene)bis(3-oxopropanenitrile), is an organic compound with the molecular formula C12H8N2O2. It is characterized by the presence of two cyanoacetyl groups attached to a benzene ring at the 1 and 4 positions. This compound is known for its applications in various fields, including organic synthesis and materials science .
Preparation Methods
1,4-DI(Cyanoacetyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of dimethyl terephthalate with acetonitrile in the presence of sodium hydride and N,N-dimethylformamide (DMF) at 100°C for 2 hours. The reaction mixture is then cooled, filtered, and washed with petroleum ether to obtain the desired product . Another method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions .
Chemical Reactions Analysis
1,4-DI(Cyanoacetyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include sodium hydride, DMF, and acetonitrile. Major products formed from these reactions include 3-oxopropanenitrile derivatives .
Scientific Research Applications
1,4-DI(Cyanoacetyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-DI(Cyanoacetyl)benzene involves its ability to participate in various chemical reactions due to the presence of cyano and carbonyl functional groups. These groups enable the compound to interact with different molecular targets and pathways, leading to the formation of various products .
Comparison with Similar Compounds
1,4-DI(Cyanoacetyl)benzene can be compared with other similar compounds, such as:
- 1,4-Diacetylbenzene
- Benzoylacetonitrile
- 4-Acetylbenzaldehyde
- 4-n-Propylpropiophenone
These compounds share similar structural features but differ in their functional groups and reactivity. The presence of cyanoacetyl groups in this compound makes it unique and versatile in various chemical reactions .
Properties
CAS No. |
4640-70-4 |
---|---|
Molecular Formula |
C12H8N2O2 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
3-[4-(2-cyanoacetyl)phenyl]-3-oxopropanenitrile |
InChI |
InChI=1S/C12H8N2O2/c13-7-5-11(15)9-1-2-10(4-3-9)12(16)6-8-14/h1-4H,5-6H2 |
InChI Key |
UGDGBJUIWOFRND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC#N)C(=O)CC#N |
Origin of Product |
United States |
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